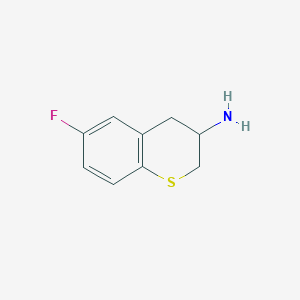

6-Fluoro-thiochroman-3-ylamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-3,4-dihydro-2H-thiochromen-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNS/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-3,8H,4-5,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMEAVTJJSGQCND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CSC2=C1C=C(C=C2)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50693042 | |

| Record name | 6-Fluoro-3,4-dihydro-2H-1-benzothiopyran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-51-9 | |

| Record name | 6-Fluoro-3,4-dihydro-2H-1-benzothiopyran-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50693042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and stereochemical elucidation of organic molecules. For 6-Fluoro-thiochroman-3-ylamine, a combination of one-dimensional and multi-dimensional NMR experiments would be essential to assign all proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) signals and to determine the relative stereochemistry of the substituents on the heterocyclic ring.

Multi-Dimensional NMR Techniques for Complex Structure Assignment

To unambiguously assign the complex proton and carbon spectra of this compound, a suite of multi-dimensional NMR experiments would be employed. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would establish one-bond and multiple-bond correlations between protons and carbons, respectively. These correlations are critical for piecing together the molecular framework. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) would be instrumental in determining the through-space proximity of protons, which is key to elucidating the relative stereochemistry at the C3 and any other chiral centers.

Fluorine-19 NMR for Fluorine Position and Environment

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to probe the local electronic environment of fluorine atoms within a molecule. wikipedia.orgnih.gov The ¹⁹F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, making it an excellent NMR probe. nih.govacs.org For this compound, a one-dimensional ¹⁹F NMR spectrum would show a signal whose chemical shift is indicative of the fluorine's position on the aromatic ring. Furthermore, coupling between the ¹⁹F nucleus and adjacent aromatic protons (³JHF) and more distant protons (⁴JHF, ⁵JHF) would provide valuable information for confirming the fluorine's regiochemistry. rsc.org The large chemical shift dispersion in ¹⁹F NMR is particularly useful for detecting subtle changes in the molecular structure and environment. wikipedia.org

Mass Spectrometry (MS) for Molecular Formula and Fragment Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise mass of the molecular ion of this compound. This accurate mass measurement allows for the unambiguous determination of the molecular formula by comparing the experimental mass to calculated masses of possible elemental compositions. This is a critical step in confirming the identity of the synthesized compound.

Tandem Mass Spectrometry for Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS/MS) would be utilized to investigate the fragmentation pathways of the protonated molecule. In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides a structural fingerprint of the molecule. For this compound, characteristic fragmentation would likely involve the loss of the amine group, cleavage of the thiochroman (B1618051) ring, and potentially the loss of HF. whitman.edu The fragmentation of aliphatic amines often involves cleavage at the α-carbon-carbon bond. libretexts.org The presence of sulfur could also lead to characteristic isotopic patterns for the molecular ion peak (an M+2 peak). whitman.edu

Computational and Theoretical Investigations of 6 Fluoro Thiochroman 3 Ylamine

Quantum Chemical Calculations (DFT/ab initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. These methods provide a detailed picture of electron distribution and molecular geometry, which are crucial for understanding chemical reactivity and intermolecular interactions.

DFT calculations are frequently employed to analyze the electronic structure of organic molecules. researchgate.net For 6-Fluoro-thiochroman-3-ylamine, such calculations would involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic properties. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important as they govern the molecule's reactivity. youtube.comyoutube.com

The HOMO is the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting areas prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. materialsciencejournal.org A smaller gap suggests that the molecule is more reactive.

For this compound, the electron-donating amino group and the electron-withdrawing fluorine atom are expected to significantly influence the electron density distribution across the thiochroman (B1618051) ring. DFT calculations would likely show the HOMO density concentrated around the amino group and the aromatic ring, while the LUMO might be distributed over the aromatic ring, influenced by the fluorine substituent.

Table 1: Representative Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 4.6 |

Note: These values are illustrative and represent typical ranges for similar heterocyclic compounds as specific calculated data for this compound is not available in the cited literature.

The three-dimensional structure of a molecule is critical to its biological activity. The thiochroman ring is not planar and can adopt several conformations. rsc.org For substituted thiochromans, the preferred conformation is determined by the steric and electronic effects of the substituents. The heterocyclic ring in thiochromans typically adopts a "sofa" or "half-chair" conformation. rsc.org

In the case of this compound, the amino group at the 3-position can exist in either an axial or an equatorial position. These two orientations will have different energies, and the energy difference between them dictates the equilibrium population of each conformer. Computational methods can be used to calculate the energies of these different conformations and map out the potential energy surface, identifying the most stable conformers and the energy barriers between them. libretexts.orglibretexts.org Generally, bulky substituents prefer the equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. libretexts.org

Table 2: Relative Energies of Axial vs. Equatorial Conformers of 3-aminothiochroman (Illustrative Data)

| Conformer | Relative Energy (kcal/mol) |

| 3-amino (Equatorial) | 0.00 |

| 3-amino (Axial) | +1.5 |

Note: This table provides an illustrative example of the expected energy difference. The actual values for this compound would require specific calculations.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with biological targets. These methods are essential in modern drug discovery.

While quantum chemical calculations provide information about static structures, molecular dynamics (MD) simulations can explore the conformational space of a molecule over time, providing a more realistic picture of its behavior in a biological environment (e.g., in solution). mdpi.comresearchgate.net An MD simulation of this compound would involve placing the molecule in a simulated solvent box and calculating the forces between atoms over a series of time steps. This allows for the observation of conformational changes, flexibility, and interactions with solvent molecules. This information is valuable for understanding how the molecule might adapt its shape to bind to a receptor.

Computational approaches are pivotal in the design of new drugs. nih.gov These methods can be broadly categorized as ligand-based and structure-based.

Ligand-Based Drug Design (LBDD): When the three-dimensional structure of the biological target is unknown, LBDD methods can be used. These approaches rely on the knowledge of other molecules (ligands) that are known to be active. By comparing the structural and electronic properties of a series of active compounds, a pharmacophore model can be developed. This model represents the essential features required for biological activity. This compound could be used as a scaffold to design new molecules that fit a pharmacophore model for a particular target.

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is known, SBDD methods can be employed. Molecular docking is a key SBDD technique where the binding of a ligand to a receptor is predicted computationally. rsc.org In this process, this compound would be "docked" into the active site of a target protein, and its binding affinity would be estimated based on the calculated intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, and electrostatic interactions). The results of docking studies can guide the modification of the molecule to improve its binding affinity and selectivity. nih.gov Thiochroman derivatives have been the subject of such studies to explore their potential as therapeutic agents. nih.govnih.govresearchgate.net

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand with its protein target.

Molecular docking studies are crucial for elucidating the interaction mechanisms between ligands, such as thiochroman derivatives, and their biological targets. These computational simulations predict how a molecule fits into the binding site of a protein and estimate the strength of the interaction, often expressed as a docking score in kcal/mol. For thiochroman derivatives, docking studies have been employed to understand their potential as therapeutic agents. For example, in the context of anti-leishmanial research, docking simulations indicated favorable interactions between thiochroman derivatives and key biological targets in the Leishmania parasite, which helped to explain their potent activity. rsc.org Similarly, studies on other sulfur-containing heterocycles have used docking to compare the interaction scores of novel compounds against known drugs, identifying potential lead molecules for further development. nih.gov

The binding mode analysis reveals specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other non-covalent forces. For the this compound scaffold, the amine group is a likely candidate for forming hydrogen bonds, while the thiochroman ring system can engage in hydrophobic interactions within the target's binding pocket. The fluorine atom at the 6-position can further modulate these interactions, a factor explored in detail in subsequent sections.

| Compound Type | Biological Target | Predicted Interaction Type | Significance of Prediction |

|---|---|---|---|

| Thiochroman Derivatives | Leishmanial Enzymes | Hydrogen Bonding, Hydrophobic Interactions | Explanation of potent anti-leishmanial activity. rsc.org |

| Thioazo Compounds | Protein Filamin-A | Docking scores ranging from -4.8 to -6.6 kcal/mol | Identification of lead molecules with better interaction scores than reference drugs. nih.gov |

| Thiochroman-4-one (B147511) Derivatives | Fungal Proteins | Interactions with active site residues | Understanding structure-activity relationships for anti-fungal efficacy. nih.gov |

Binding site characterization goes beyond standard docking to identify "hotspots"—specific regions on the protein surface that contribute disproportionately to the binding free energy. nih.gov Computational tools like FTMap can be used for this purpose by sampling the protein surface with a variety of small molecule probes to locate these key interaction zones. nih.gov This method identifies regions that are most favorable for binding different types of chemical fragments (e.g., hydrogen-bond donors/acceptors, hydrophobic groups).

For a target protein interacting with this compound, hotspot mapping would characterize the binding pocket's chemical environment. It could reveal a hotspot of negative electrostatic potential perfectly positioned to interact with the protonated amine of the ligand. Another hotspot might be a well-defined hydrophobic pocket that accommodates the bicyclic thiochroman core. The results of such an analysis are critical for understanding why a ligand binds and provide a roadmap for optimizing its structure to better complement the identified hotspots, thereby improving binding affinity and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of Thiochroman Derivatives

QSAR is a computational modeling method that aims to find a statistically significant relationship between the chemical structure and the biological activity of a series of compounds. These models are valuable for predicting the activity of novel molecules before their synthesis.

Predictive QSAR models are developed by correlating variations in the structural properties of a series of compounds with their measured biological activity. For thiochroman derivatives, a 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), can be employed. frontiersin.org These methods build a model by aligning a set of structurally similar molecules (like various substituted thiochromans) and calculating steric and electrostatic fields around them. frontiersin.org The resulting model generates a mathematical equation that can predict the biological activity (e.g., IC₅₀) of a new thiochroman derivative based solely on its structure.

The reliability of these models is assessed using statistical metrics such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). frontiersin.org A high q² value indicates good predictive ability. Such validated models serve as powerful tools in virtual screening to prioritize the synthesis of compounds with the highest predicted potency, thereby streamlining the drug discovery process. frontiersin.orgnih.gov

A key component of QSAR modeling is the use of molecular descriptors—numerical values that characterize the physicochemical properties of a molecule. researchgate.net Descriptor analysis helps to identify which specific properties are most influential in governing the interaction between a ligand and its target. researchgate.net These descriptors can be broadly categorized as electronic, steric, hydrophobic, and topological.

For thiochroman derivatives, descriptor analysis could reveal that lipophilicity (described by LogP) is a critical factor for activity, suggesting the importance of hydrophobic interactions. researchgate.net Electronic descriptors, such as the partial atomic charge on the fluorine atom or the dipole moment, could highlight the role of electrostatic or polar interactions in the binding mechanism. By understanding which descriptors are most correlated with activity, chemists can make more informed decisions about which parts of the this compound scaffold to modify to enhance binding potency.

| Descriptor Category | Example Descriptor | Physicochemical Property Represented |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies | Charge distribution, polarizability, and reactivity. |

| Steric | Molecular Volume, Molar Refractivity | Size and shape of the molecule. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity and ability to cross cell membranes. |

| Topological | Wiener Index, Kier-Hall Indices | Molecular branching and connectivity. |

Impact of Fluorine Substitution on Molecular Interaction Profiles

The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to modulate a molecule's biological activity. nih.govsci-hub.boxnih.gov Fluorine possesses unique properties, including high electronegativity and a small atomic radius, that can significantly alter a molecule's physicochemical profile and its interactions with biological targets. nih.gov

The presence of a fluorine atom at the 6-position of the thiochroman ring in this compound can have several profound effects. Electronically, the strongly electron-withdrawing nature of fluorine can alter the electron density of the aromatic ring, which can influence interactions with the target protein. rsc.org This modification can also lower the pKa of nearby functional groups, such as the amine, affecting its ionization state at physiological pH and its ability to act as a hydrogen bond donor. sci-hub.box

Furthermore, the C-F bond can participate in favorable non-covalent interactions, including hydrogen bonds (where fluorine acts as an acceptor) and dipole-dipole interactions within a binding pocket. nih.govresearchgate.net In some cases, fluorine substitution has been shown to increase the potency and efficacy of compounds. For instance, studies on thiochromene derivatives have demonstrated that fluorine substitution at the 6th position can increase leishmanicidal activity, highlighting the strategic importance of this modification. rsc.org However, the effect is context-dependent, as in other molecular scaffolds, fluorine substitution has been found to be detrimental to binding affinity. nih.gov Therefore, the impact of the 6-fluoro substituent is specific to the particular protein-ligand complex and its unique binding site environment.

Modulation of Electrostatic Potentials and Hydrogen Bonding Capabilities

The electronic properties of this compound are significantly influenced by its constituent atoms and their spatial arrangement. The interplay of the electron-withdrawing fluorine atom, the electron-donating amino group, and the sulfur-containing heterocyclic ring system creates a distinct molecular electrostatic potential (MEP) surface, which in turn dictates its hydrogen bonding capabilities.

The molecular electrostatic potential (MEP) is a valuable tool for analyzing the relationship between a molecule's structure and its physicochemical properties. mdpi.com The MEP map visually represents the electrostatic potential on the surface of a molecule, with different colors indicating varying charge distributions. mdpi.com Typically, red areas signify regions of negative electrostatic potential, often associated with lone pairs of electronegative atoms and representing likely sites for electrophilic attack. thaiscience.info Conversely, blue areas indicate positive electrostatic potential, usually around hydrogen atoms bonded to electronegative atoms, marking them as potential sites for nucleophilic attack. mdpi.com

In the case of this compound, the fluorine atom at the 6-position of the thiochroman ring is expected to be a region of high negative electrostatic potential due to the high electronegativity of fluorine. This can be inferred from studies on other fluorinated aromatic compounds. researchgate.net The amino group at the 3-position introduces both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the lone pair on the nitrogen atom). The hydrogen atoms of the amino group would be characterized by positive electrostatic potential, making them strong hydrogen bond donors. thaiscience.info

The sulfur atom in the thiochroman ring can also participate in hydrogen bonding. While sulfur is less electronegative than oxygen or nitrogen, it can still act as a hydrogen bond acceptor. chemrxiv.orgnih.gov Theoretical studies have shown that sulfur-centered hydrogen bonds play a significant role in the structure and function of various biomolecules. chemrxiv.org

The combination of these features suggests that this compound has a complex and nuanced electrostatic profile, with multiple sites available for hydrogen bonding. This versatility in forming hydrogen bonds could be critical for its interaction with biological targets. Quantum chemical calculations are often employed to quantify the strength and nature of these hydrogen bonding interactions. substack.com

Below is a table summarizing the expected hydrogen bonding capabilities of this compound based on theoretical principles.

| Functional Group | Potential Role in Hydrogen Bonding | Expected Strength |

| Amino Group (N-H) | Donor | Strong |

| Amino Group (N lone pair) | Acceptor | Moderate |

| Fluorine Atom | Acceptor | Weak to Moderate |

| Sulfur Atom | Acceptor | Weak |

Influence on Lipophilicity and Membrane Permeation Characteristics (from a theoretical perspective of molecular transport)

The ability of a molecule to permeate biological membranes is intrinsically linked to its lipophilicity, which is commonly quantified by the partition coefficient, logP. chapman.edu Lipophilicity is a critical parameter in drug design as it affects absorption, distribution, metabolism, and excretion (ADME) properties. chapman.edu The introduction of a fluorine atom into a molecule can have a profound, though not always predictable, effect on its lipophilicity. lincoln.ac.uk

The thiochroman scaffold itself contributes to the lipophilicity of the molecule. Sulfur-containing heterocycles are known to possess good membrane permeability, which is a desirable trait for orally administered drugs. nih.gov

From a theoretical standpoint, the permeation of this compound across a lipid bilayer can be modeled using molecular dynamics (MD) simulations. mdpi.com These simulations can provide a detailed picture of the permeation process, including the free energy profile (Potential of Mean Force) as the molecule traverses the membrane. mdpi.com The shape of the molecule, its flexibility, and its pattern of hydrogen bond donors and acceptors all play a role in this process. The presence of both a lipophilic thiochroman core and polar amino and fluoro groups suggests that this compound will have amphiphilic character, which will influence its orientation and interactions within the lipid bilayer.

The following table presents a theoretical consideration of how the structural components of this compound might influence its lipophilicity and membrane permeation.

| Molecular Fragment | Expected Contribution to Lipophilicity | Theoretical Impact on Membrane Permeation |

| Thiochroman Core | Lipophilic | Favorable for entering the hydrophobic core of the membrane |

| Fluorine Atom | Context-dependent; potentially increases lipophilicity | May enhance partitioning into the lipid bilayer |

| Amino Group | Hydrophilic | Can form hydrogen bonds with lipid headgroups, potentially hindering rapid translocation |

Biological and Molecular Interaction Studies in Vitro and in Silico

Characterization of Target Engagement and Molecular Recognition

Identification of Receptor and Enzyme Binding Partners

There is no available research identifying the specific receptor or enzyme binding partners for 6-Fluoro-thiochroman-3-ylamine. General studies on similar heterocyclic scaffolds suggest a wide range of potential biological targets, but these cannot be directly attributed to this specific compound without dedicated investigation.

Competitive Binding Assays and Displacement Studies (in vitro)

No competitive binding assays or displacement studies have been published for this compound. Such studies would be necessary to determine its binding affinity and selectivity for any identified biological targets.

Elucidation of Molecular Mechanisms of Action (in vitro)

Enzyme Inhibition Kinetics and Mechanism Determination (e.g., acetylcholinesterase, SIRT1, EGFR-TK)

There are no public records of studies investigating the enzyme inhibition kinetics of this compound against acetylcholinesterase, SIRT1, EGFR-TK, or any other enzyme. Therefore, no data is available to construct an inhibition profile or determine its mechanism of action.

Modulation of Protein-Protein Interactions

Research on the ability of this compound to modulate protein-protein interactions has not been reported.

Cellular Pathway Perturbations (in vitro, e.g., apoptosis induction at a molecular level)

There is no available information from in vitro cellular studies to indicate how this compound might perturb cellular pathways, such as inducing apoptosis at a molecular level.

Interaction with Microtubule Dynamics (in vitro)

No research findings have been published that describe the in vitro effects of this compound on microtubule dynamics. Studies of this nature would typically involve assays to visualize and quantify the impact of a compound on microtubule polymerization, depolymerization, and stability.

Assessment of Selectivity in Biological Systems (in vitro)

Information regarding the selectivity of this compound in biological systems is not available in the current scientific literature.

Off-Target Binding Profiling and Specificity

There are no published data from off-target binding profiles for this compound. Such studies are crucial for determining the specificity of a compound and identifying potential unintended molecular interactions.

Differential Activity Across Enzyme Isoforms or Receptor Subtypes

No studies have been found that investigate the differential activity of this compound across various enzyme isoforms or receptor subtypes. This type of research is essential for understanding the compound's mechanism of action and its potential for selective therapeutic effects.

Derivative Synthesis and Structure Activity Relationship Sar Studies for 6 Fluoro Thiochroman 3 Ylamine Analogues

Rational Design Principles for Structural Diversification

The rational design of analogues of 6-Fluoro-thiochroman-3-ylamine is guided by established medicinal chemistry principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. These strategies involve systematic modifications of the core structure to probe interactions with biological targets.

Scaffold hopping is a computational or knowledge-based strategy used to identify novel core structures (scaffolds) that can mimic the essential structural features of the original lead compound, in this case, the thiochroman (B1618051) ring. This approach can lead to the discovery of new chemical series with improved properties, such as enhanced synthetic accessibility or novel intellectual property. For the this compound scaffold, potential scaffold hops could include replacing the thiochroman core with other bicyclic systems like chromane, indane, or tetrahydroquinoline, while retaining the key pharmacophoric elements of the fluoro substituent and the amine group in a similar spatial arrangement.

Bioisosteric replacement is a more conservative approach that involves substituting specific functional groups with other groups that possess similar physical or chemical properties, with the aim of improving the compound's biological activity or metabolic stability. In the context of this compound, bioisosteric replacements could be applied to various parts of the molecule. For instance, the fluorine atom could be replaced with other small, electron-withdrawing groups such as a cyano or trifluoromethyl group to modulate electronic properties and potential interactions with the target protein. The sulfur atom in the thiochroman ring could be oxidized to a sulfoxide (B87167) or sulfone, which can alter the polarity and hydrogen bonding capacity of the molecule.

Systematic modifications of the key functional groups of this compound are essential for understanding their role in biological activity.

Amine Group: The primary amine at the 3-position is a critical site for modification. It can be acylated, alkylated, or used as a handle for the introduction of a wide range of substituents. For example, the formation of amides or sulfonamides can introduce new hydrogen bond donors and acceptors, potentially leading to stronger interactions with a biological target. The basicity of the amine can also be fine-tuned through substitution, which can impact its pharmacokinetic profile.

Fluoro Substituent: The fluorine atom at the 6-position plays a crucial role in modulating the electronic environment of the aromatic ring. SAR studies often involve exploring the effect of moving the fluorine to other positions on the ring (e.g., 5-, 7-, or 8-position) or replacing it with other halogens (Cl, Br) or a hydrogen atom to understand the importance of its electronegativity and size for biological activity.

Combinatorial Chemistry and Library Synthesis Approaches

To efficiently explore the chemical space around the this compound scaffold, combinatorial chemistry and library synthesis techniques are employed. These methods allow for the rapid generation of a large number of analogues for high-throughput screening.

Parallel synthesis involves the simultaneous synthesis of a library of compounds in separate reaction vessels. This approach is well-suited for generating a focused library of this compound analogues where the core scaffold is kept constant while the substituents on the amine group are varied. For example, an array of carboxylic acids or sulfonyl chlorides can be reacted with this compound in a parallel format to produce a library of amides and sulfonamides, respectively.

Solid-phase synthesis offers several advantages for library generation, including the use of excess reagents to drive reactions to completion and simplified purification procedures. A potential solid-phase synthesis strategy for this compound analogues could involve immobilizing a suitable precursor to a solid support. For instance, a protected 6-fluorothiochroman-3-one could be attached to a resin, followed by reductive amination with a diverse set of primary amines. Subsequent cleavage from the resin would yield the desired library of N-substituted this compound derivatives.

Systematic Structure-Activity Relationship (SAR) Analysis

The data generated from the biological screening of the synthesized analogues are used to build a systematic SAR. This analysis helps to identify the key structural features required for the desired biological activity and to guide the design of next-generation compounds. The SAR for this compound analogues would focus on the impact of modifications at the three key positions: the 3-amino group, the 6-fluoro substituent, and the thiochroman core.

The following table illustrates a hypothetical SAR analysis for a series of this compound analogues, assuming a generic biological activity (e.g., enzyme inhibition).

| Compound ID | R1 (at 3-Amine) | R2 (at 6-Position) | Ring Modification | Biological Activity (IC50, µM) |

| 1 | H | F | Thiochroman | 5.2 |

| 2 | CH3 | F | Thiochroman | 3.8 |

| 3 | COCH3 | F | Thiochroman | 1.5 |

| 4 | SO2CH3 | F | Thiochroman | 0.9 |

| 5 | H | Cl | Thiochroman | 7.1 |

| 6 | H | H | Thiochroman | 12.5 |

| 7 | COCH3 | F | Chroman | 4.3 |

| 8 | COCH3 | F | Thiochroman-1-oxide | 2.1 |

| 9 | COCH3 | F | Thiochroman-1,1-dioxide | 1.8 |

From this hypothetical data, several SAR trends can be deduced:

Modification of the 3-Amine: Acylation (Compound 3) and sulfonylation (Compound 4) of the amine group lead to a significant increase in potency compared to the primary amine (Compound 1) or the N-methylated analogue (Compound 2). This suggests that a hydrogen bond acceptor at this position is beneficial for activity.

Modification of the 6-Substituent: The presence of a fluorine at the 6-position (Compound 1) is favorable for activity compared to chlorine (Compound 5) or no substitution (Compound 6), highlighting the importance of a small, electron-withdrawing group at this position.

Modification of the Thiochroman Ring: Replacing the sulfur with an oxygen (Chroman, Compound 7) reduces activity, indicating a preference for the thioether. Oxidation of the sulfur to a sulfoxide (Compound 8) or a sulfone (Compound 9) is well-tolerated and may slightly improve activity, potentially by increasing polarity and hydrogen bonding capacity.

Correlating Structural Modifications with Changes in Molecular Interaction Potency

The potency of this compound analogues is highly dependent on the nature and position of various substituents on the thiochroman scaffold. Structure-activity relationship (SAR) studies on the broader class of thiochroman derivatives have revealed several key trends that influence molecular interaction potency.

The fluorine atom at the 6-position is a critical feature. As an electron-withdrawing group, it often enhances the biological activity of the thiochroman core. rsc.orgnih.gov SAR analyses have consistently shown that electron-withdrawing groups at this position can lead to improved potency. rsc.org For instance, fluoro-substituted analogues have been observed to outperform their chloro-substituted counterparts in some contexts, and di-fluoro substitutions can be superior to mono-fluoro substitutions, indicating the significant role of halogenation in enhancing activity. rsc.org

Modifications to the amine group at the 3-position also play a significant role. The basicity and hydrogen bonding capacity of this group are crucial for target interaction. Altering the amine to amides or incorporating it into larger side chains can modulate the binding affinity and selectivity of the molecule.

Furthermore, oxidation of the sulfur atom in the thiochroman ring to a sulfoxide or a sulfone can have a profound impact on activity. Sulfone derivatives, in particular, have been shown to significantly enhance enzyme inhibition and antiviral activity compared to their sulfide (B99878) counterparts, which is attributed to improved hydrogen bonding interactions with the target's active site. nih.gov

The following interactive table summarizes the general SAR findings for thiochroman analogues, providing a framework for predicting how modifications might affect the potency of this compound derivatives.

| Modification Site | Substituent Type | General Effect on Potency | Rationale |

|---|---|---|---|

| Position 6 (Benzene Ring) | Electron-Withdrawing Group (e.g., -F, -Cl) | Increase | Enhances electronic properties of the aromatic ring favorable for binding. rsc.org |

| Position 6 (Benzene Ring) | Electron-Donating Group (e.g., -OCH3) | Variable/Decrease | May alter the electronic landscape unfavorably for some targets. |

| Position 3 (Thiochroman Ring) | Primary Amine (-NH2) | Baseline Activity | Key hydrogen bonding and ionic interaction site. |

| Position 3 (Thiochroman Ring) | Substituted Amine/Amide | Variable | Can improve selectivity and pharmacokinetic properties depending on the target. |

| Sulfur Atom (Position 1) | Sulfoxide (-SO-) | Increase | Introduces a polar group capable of additional hydrogen bonding. rsc.org |

| Sulfur Atom (Position 1) | Sulfone (-SO2-) | Significant Increase | Acts as a strong hydrogen bond acceptor, enhancing interaction with active site residues. nih.gov |

Identifying Key Pharmacophoric Elements for Target Binding

A pharmacophore model represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. For the this compound scaffold, several key pharmacophoric elements can be identified as crucial for target binding.

These elements are derived from the inherent structural features of the molecule and their potential interactions with a biological receptor:

Aromatic/Hydrophobic Region: The fluorinated benzene (B151609) ring of the thiochroman core serves as a critical hydrophobic feature. This region can engage in van der Waals and hydrophobic interactions with nonpolar pockets within a receptor. The fluorine atom itself can contribute to these interactions.

Hydrogen Bond Acceptor: The fluorine atom, with its high electronegativity, can act as a weak hydrogen bond acceptor. More significantly, the sulfur atom in the thiochroman ring, and especially if oxidized to a sulfoxide or sulfone, can serve as a potent hydrogen bond acceptor.

Hydrogen Bond Donor: The primary amine at the 3-position is a key hydrogen bond donor. This feature is often essential for anchoring the ligand into the active site of a target protein through interactions with residues like aspartate or glutamate. nih.gov

Positively Ionizable Feature: Under physiological pH, the 3-amine group is protonated, carrying a positive charge. This allows for strong ionic interactions or salt bridges with negatively charged amino acid residues in a binding site, which can significantly contribute to the binding affinity.

These features constitute the fundamental pharmacophore for this class of compounds. Virtual screening and drug design efforts often rely on pharmacophore models that incorporate these elements to identify new molecules with the potential for similar biological activity. researchgate.netnih.gov

Stereochemical Dependence of Molecular Interactions

Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound, which has a stereocenter at the C3 position. The spatial arrangement of the amine group can drastically affect how the molecule fits into the three-dimensional architecture of a biological target.

The (R) and (S) enantiomers of a chiral drug can exhibit significantly different potencies, efficacies, and even different types of biological activity. This is because the binding sites of proteins and enzymes are themselves chiral, composed of L-amino acids. This inherent chirality leads to diastereomeric interactions between the receptor and the enantiomers of the ligand, resulting in different binding affinities.

For thiochroman derivatives, it has been shown that variations in stereochemistry can profoundly affect binding and activity. nih.gov For example, the orientation of a substituent in the P2 ligand of certain thiochromane-based HIV-1 protease inhibitors was found to be critical for potency. nih.gov Therefore, the synthesis of enantiomerically pure forms of this compound analogues is essential to fully characterize their pharmacological profiles and to identify the eutomer—the more active enantiomer. The specific stereochemical requirements will be target-dependent, with one enantiomer fitting optimally into the binding pocket while the other may bind weakly or not at all.

Fluorine's Contribution to Molecular Recognition and Stability

The incorporation of a fluorine atom into the this compound structure is not a trivial substitution. Fluorine possesses unique properties that significantly influence the molecule's electronic profile, conformation, and its interactions with biological targets.

Electronic Effects of Fluorine on Amine Basicity and Hydrogen Bonding

The fluorine atom at the 6-position exerts a strong electron-withdrawing inductive effect (-I) on the entire thiochroman ring system. This has a notable impact on the basicity of the 3-amine group.

Amine Basicity: The electron-withdrawing nature of fluorine pulls electron density away from the aromatic ring and, by extension, from the nitrogen atom of the amine. This delocalization reduces the availability of the lone pair of electrons on the nitrogen to accept a proton. Consequently, the presence of the fluorine atom decreases the basicity (pKa) of the 3-amine compared to its non-fluorinated counterpart. masterorganicchemistry.com This modulation of pKa can be crucial for optimizing a drug's pharmacokinetic properties, such as absorption and cell permeability, as it affects the molecule's ionization state at physiological pH.

Hydrogen Bonding: Fluorine is the most electronegative element, yet it is generally considered a weak hydrogen bond acceptor in biological systems. nih.gov While C-F···H-N or C-F···H-O hydrogen bonds can form, they are typically weaker than those formed by oxygen or nitrogen acceptors. The primary contribution of fluorine to hydrogen bonding in this context is indirect. By lowering the basicity of the amine, it can affect the strength of the hydrogen bonds that the amine group itself donates. The polarization of the C-F bond can also create specific local electrostatic interactions with a receptor surface that contribute to binding affinity.

Conformational Constraints Imposed by Fluorine

The substitution of a hydrogen atom with a fluorine atom can introduce significant conformational constraints on a molecule. Although fluorine is relatively small (with a van der Waals radius of 1.47 Å, compared to 1.20 Å for hydrogen), its introduction can alter the preferred puckering of the thiochroman ring and the orientation of substituents.

The introduction of fluorine can lead to a shift in the favored molecular conformation due to its size and electronegativity. mdpi.com In cyclic systems, fluorine substitution can influence the axial versus equatorial preference of adjacent groups. This conformational biasing can be advantageous in drug design, as it can "lock" the molecule into a more bioactive conformation, reducing the entropic penalty of binding to a receptor. By restricting the number of accessible low-energy conformations, the fluorine atom can pre-organize the ligand for a more favorable interaction with its target, potentially leading to an increase in binding affinity and selectivity.

Advanced Applications and Future Research Directions

6-Fluoro-thiochroman-3-ylamine as a Synthetic Building Block

As a convenient molecular unit for constructing more elaborate compounds, this compound serves as a crucial precursor in drug discovery and organic synthesis. fluorochem.co.uk The presence of a primary amine provides a reactive handle for a multitude of chemical transformations, while the fluorinated thiochroman (B1618051) core imparts desirable physicochemical properties to the target molecules.

The thiochroman scaffold is a privileged structure found in numerous pharmacologically active compounds. The amine functionality at the 3-position of this compound allows for its direct integration into larger, more complex molecular frameworks through methods such as amide bond formation, reductive amination, and participation in transition metal-catalyzed cross-coupling reactions.

For instance, this building block could be utilized in the synthesis of novel selective estrogen receptor degraders (SERDs). Research has shown that thiochroman derivatives can serve as the core scaffold for potent and orally bioavailable SERDs used in treating endocrine-resistant breast cancer. nih.govnih.gov By acylating the amine of this compound with side chains known to induce estrogen receptor degradation, new drug candidates with potentially improved potency and pharmacokinetic profiles could be developed. The fluorine atom at the 6-position can further enhance metabolic stability and target engagement.

Similarly, the scaffold is relevant for developing inhibitors of critical biological targets, such as HIV protease, where complex heterocyclic ligands are often required for effective binding. mdpi.com The chiral nature of this compound allows for stereospecific interactions within enzyme active sites, a crucial factor in designing potent and selective inhibitors.

The inherent reactivity of the thiochroman ring and its amino substituent enables the synthesis of new heterocyclic systems. The amine group can act as a nucleophile to initiate cyclization reactions, leading to the formation of fused or spirocyclic ring systems with potential therapeutic applications. nih.govrsc.org

Research on related thiochroman-4-ones has demonstrated that this core can be elaborated into diverse and potent bioactive agents. For example, derivatives have been synthesized to incorporate pyrazole (B372694) and isoxazole (B147169) rings, yielding compounds with significant antibacterial activity against organisms like Bacillus subtilis. nih.gov Other modifications include the addition of carboxamide and 1,3,4-thiadiazole (B1197879) moieties, which have shown promise in developing new antifungal agents. rsc.org Following these established strategies, this compound can be used as a precursor to generate novel families of heterocyclic compounds. The amine can be transformed into a reactive intermediate that participates in annulation reactions, building additional rings onto the thiochroman framework.

Table 1: Examples of Heterocyclic Systems Derived from Thiochroman Scaffolds

| Base Scaffold | Added Heterocycle/Moiety | Resulting Biological Activity |

| Thiochroman-4-one (B147511) | Pyrazole / Isoxazole | Antibacterial nih.gov |

| Thiochroman-4-one | Carboxamide & 1,3,4-Thiadiazole | Antibacterial, Antifungal rsc.org |

| Thiochroman | Benzimidazole | Antibacterial, Anti-asthmatic nih.gov |

| Thiochroman-4-one | Spiro Pyrrolidine | Antibacterial, Antifungal rsc.org |

| Thiochroman | Sulfoxide (B87167) Side Chain | Anti-estrogen (Anticancer) nih.govnih.gov |

Development of Molecular Probes for Chemical Biology Research

Molecular probes are essential tools for visualizing and understanding complex biological processes at the molecular level. The unique structure of this compound makes it an attractive scaffold for the design and synthesis of specialized probes for target identification, validation, and cellular imaging.

Radiolabeled compounds are indispensable in drug discovery for studying the absorption, distribution, metabolism, and excretion (ADME) of new chemical entities and for target engagement studies via positron emission tomography (PET). mdpi.com The presence of a fluorine atom in this compound makes it an ideal candidate for isotopic labeling with fluorine-18 (B77423) (¹⁸F), a widely used positron-emitting radionuclide.

The synthesis of [¹⁸F]-6-Fluoro-thiochroman-3-ylamine would enable non-invasive, real-time imaging in preclinical and clinical settings. mdpi.com This PET tracer could be used to determine the biodistribution of drugs based on this scaffold, confirm that they reach their intended biological target in vivo, and help establish dose-occupancy relationships. Such studies are critical for validating new drug targets and optimizing the therapeutic window of novel drug candidates.

Fluorescent probes allow for the direct visualization of biological molecules and events within living cells. They are typically constructed by linking a recognition moiety that binds to a specific target with a fluorophore that emits light upon excitation. researchgate.netnih.gov The primary amine of this compound provides a convenient point of attachment for a wide variety of fluorophores.

By conjugating this compound to fluorescent dyes such as coumarins, rhodamines, or BODIPY, researchers can create probes to track the localization of molecules containing the thiochroman scaffold within cellular compartments. mdpi.com For example, if a derivative of this compound is found to inhibit a particular mitochondrial protein, a fluorescent analogue could be synthesized to confirm its accumulation within the mitochondria of living cells. These imaging studies provide invaluable insights into a drug's mechanism of action and can help explain its biological effects. researchgate.net

Table 2: Potential Fluorophores for Conjugation to this compound

| Fluorophore Class | Excitation Range (nm) | Emission Range (nm) | Key Features |

| Coumarin | 350 - 450 | 430 - 550 | Environmentally sensitive, suitable for ratiometric sensing mdpi.com |

| BODIPY | 480 - 650 | 500 - 700 | High quantum yield, narrow emission bands, photostable nih.gov |

| Rhodamine | 540 - 580 | 560 - 620 | High brightness, excellent photostability nih.gov |

| Cyanine (Cy5/Cy7) | 600 - 750 | 650 - 800 | Near-infrared (NIR) emission, good for in vivo imaging |

Innovative Methodological Advancements for Thiochroman-Based Compounds

The continued development of novel synthetic methods is crucial for expanding the chemical space accessible to medicinal chemists and for producing complex molecules more efficiently and sustainably. ethernet.edu.et Research into thiochroman synthesis has led to innovative strategies that offer improved control over regioselectivity and stereoselectivity.

A notable advancement is the one-pot synthesis of 4-aminothiochromans through a formal [3+3] annulation reaction between aminocyclopropanes and thiophenols. nih.gov This method proceeds under mild conditions with high functional group tolerance and complete regioselectivity, providing a powerful tool for constructing the thiochroman core. Adapting such methodologies to produce 3-amino isomers like this compound could streamline access to this valuable building block.

Furthermore, modern synthetic techniques such as metal-catalyzed cyclization of functionalized alkynes offer efficient and atom-economical routes to sulfur-containing heterocycles like thiophenes, and these principles can be extended to thiochroman synthesis. nih.govresearchgate.net Future research will likely focus on developing catalytic, enantioselective methods to access specific stereoisomers of substituted thiochromans, as chirality is often critical for biological activity. The development of greener synthetic routes that minimize waste and avoid hazardous reagents also remains a high priority in modern organic chemistry. ethernet.edu.et

Exploration of Green Chemistry Principles in Synthesis

The synthesis of thiochroman derivatives is an active area of research, and the integration of green chemistry principles is crucial for developing environmentally benign and efficient synthetic routes. One-pot syntheses, which involve multiple reaction steps in a single vessel, are advantageous as they reduce waste, save time, and decrease costs. preprints.orgpreprints.org For instance, a one-pot synthesis of thiochromones from 3-(arylthiol)propanoic acids has been reported, which proceeds in good yields for substrates with both electron-donating and electron-withdrawing groups. preprints.orgpreprints.org

Other green approaches applicable to thiochroman synthesis include the use of ionic liquids as recyclable reaction media, which has been demonstrated in the synthesis of 2-(indole-3-yl)-thiochroman-4-ones. nih.gov Furthermore, the development of catalyst-free and visible-light-mediated reactions represents a significant advancement in sustainable chemistry. These methods avoid the use of potentially toxic and expensive metal catalysts and utilize renewable energy sources. The principles of green chemistry provide a framework for designing safer and more efficient syntheses of this compound and related compounds.

| Green Chemistry Principle | Application in Thiochroman Synthesis | Reference |

| Waste Prevention | One-pot synthesis of thiochromones reduces the need for purification of intermediates, thus minimizing waste. | preprints.orgpreprints.org |

| Safer Solvents & Auxiliaries | Use of ionic liquids as a recyclable alternative to conventional volatile organic solvents. | nih.gov |

| Design for Energy Efficiency | Visible-light-mediated reactions utilize a renewable energy source and can often be conducted at ambient temperatures. | N/A |

| Catalysis | Development of catalyst-free reactions to avoid the use of heavy metal catalysts. | researchgate.net |

Mechanochemical Approaches for Thiochroman Synthesis

Mechanochemistry, which involves chemical reactions induced by mechanical energy, is an emerging green chemistry tool. This solvent-free technique can lead to higher yields, shorter reaction times, and access to products that are not obtainable through traditional solution-phase synthesis. While the literature on the specific application of mechanochemical methods for the synthesis of thiochromans is limited, the success of this approach for other sulfur-containing heterocycles, such as thioureas, suggests its potential applicability. beilstein-journals.org The synthesis of thioureas via mechanochemical ball milling has been shown to be a quantitative and waste-free process. beilstein-journals.org Future research could explore the adaptation of these solid-state synthetic methods for the construction of the thiochroman ring system, offering a more sustainable alternative to conventional methods.

Prospects for Rational Design of Bioactive Scaffolds

The thiochroman core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that can be used to build ligands for a variety of biological targets. mdpi.com The rational design of bioactive scaffolds based on this compound involves a deep understanding of its structure-activity relationships (SAR). The fluorine atom at the 6-position, being a strong electron-withdrawing group, can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, which in turn affects its biological activity. SAR studies have shown that electron-withdrawing groups at the 6-position of the thiochroman-4-one ring can enhance antifungal activity. rsc.org

Engineering of Enhanced Molecular Recognition Properties

The ability of a drug molecule to selectively recognize and bind to its biological target is fundamental to its therapeutic effect. The rational design of this compound derivatives can lead to enhanced molecular recognition. This can be achieved by introducing functional groups that can form specific interactions, such as hydrogen bonds, ionic bonds, or hydrophobic interactions, with the amino acid residues in the target's binding site. For example, molecular docking studies of thiochroman-4-one derivatives have revealed favorable interactions with key parasite targets. rsc.org The amine group at the 3-position of this compound provides a key site for modification to introduce moieties that can improve target binding and recognition.

Design of Ligands with Tunable Selectivity

Selectivity is a critical aspect of drug design, as it minimizes off-target effects and toxicity. The thiochroman scaffold allows for the fine-tuning of selectivity through systematic structural modifications. For instance, certain thiochroman-4-one derivatives have demonstrated a high selectivity index against parasitic enzymes compared to mammalian cells. rsc.org Similarly, thiochroman derivatives have been developed as selective estrogen receptor degraders (SERDs) for the treatment of endocrine-resistant breast cancer. nih.gov By strategically modifying the substituents on the thiochroman ring of this compound, it is possible to design ligands with tunable selectivity for different biological targets.

Unexplored Research Avenues and Challenges

While the thiochroman scaffold has been explored for various biological activities, there remain numerous unexplored avenues and challenges. A significant challenge is to fully elucidate the mechanism of action for many of the reported bioactive thiochroman derivatives. Further research is also needed to optimize the pharmacokinetic and pharmacodynamic properties of these compounds to improve their potential as drug candidates.

Investigation of Novel Biological Targets for Thiochroman-Based Structures

The versatility of the thiochroman scaffold suggests that its therapeutic potential extends beyond the currently identified targets. While thiochroman derivatives have shown promise as antifungal, antibacterial, anticancer, and antiparasitic agents, their activity against other important classes of biological targets remains largely unexplored. nih.govrsc.org Future research should focus on screening this compound and other derivatives against a broader range of targets to uncover new therapeutic applications.

| Biological Target | Therapeutic Area | Thiochroman Derivative Example | Reference |

| N-Myristoyltransferase (NMT) | Antifungal | Thiochroman-4-one derivatives | nih.gov |

| Trypanothione Reductase | Antiparasitic (Leishmaniasis) | 4H-thiochromen-4-one 1,1-dioxide derivatives | nih.gov |

| Estrogen Receptor α (ERα) | Anticancer (Breast Cancer) | Thiochroman derivatives | nih.gov |

| DprE1 | Antitubercular | Benzothiopyranone derivatives | nih.gov |

Potential future targets for thiochroman-based structures could include kinases, proteases, ion channels, and G-protein coupled receptors (GPCRs), which are all well-established target families in drug discovery. The unique structural and electronic features of this compound make it an attractive starting point for the design of novel ligands for these unexplored targets.

Addressing Synthetic Challenges for Complex this compound Derivatives

The synthesis of complex derivatives of this compound presents a series of synthetic hurdles that chemists must overcome to generate novel analogs with potentially enhanced biological activities. The core structure, while seemingly simple, contains multiple reaction sites that can lead to challenges in controlling stereochemistry, regiochemistry, and the introduction of diverse functional groups. This section will delve into the principal synthetic challenges encountered during the elaboration of the this compound scaffold and explore potential strategies to address them.

A significant challenge in the synthesis of complex this compound derivatives lies in the precise control of stereochemistry at the C3 position, which bears the amino group. The creation of a chiral center at this position necessitates the use of stereoselective synthetic methods to obtain enantiomerically pure or enriched compounds, which is often crucial for biological activity.

Another major hurdle is achieving regioselective functionalization of the aromatic ring. The fluorine atom at the C6 position influences the electron density of the benzene (B151609) ring, thereby directing incoming electrophiles. However, achieving substitution at other positions without a mixture of isomers can be challenging.

Stereocontrol at the C3-Amine Position

The biological activity of chiral molecules is often dependent on their absolute configuration. Therefore, the development of synthetic routes that allow for the selective formation of either the (R)- or (S)-enantiomer of 3-amino-6-fluorothiochroman is of paramount importance. The primary challenges in achieving stereocontrol include:

Diastereoselectivity in Reduction: A common route to 3-aminothiochromans involves the reduction of an intermediate oxime or imine. The choice of reducing agent and reaction conditions is critical to influence the facial selectivity of the reduction, which determines the resulting diastereomeric ratio.

Asymmetric Synthesis: Devising a practical asymmetric synthesis that establishes the C3 stereocenter early in the synthetic sequence is a key objective. This could involve chiral auxiliaries, organocatalysis, or transition-metal-catalyzed asymmetric reactions.

| Challenge | Potential Strategy | Desired Outcome |

| Control of Diastereoselectivity | Use of bulky reducing agents (e.g., L-Selectride®) or substrate-controlled reductions. | High diastereomeric excess (d.e.) for the desired stereoisomer. |

| Access to Enantiopure Amines | Chiral resolution of a racemic mixture or development of an asymmetric synthesis. | Enantiomeric excess (e.e.) >99%. |

| Scalability of Asymmetric Methods | Employment of catalytic asymmetric methods over stoichiometric chiral auxiliaries. | Efficient and cost-effective production of the target enantiomer on a larger scale. |

Regioselective Functionalization of the Aromatic Ring

The 6-fluoro substituent is an ortho-, para-director for electrophilic aromatic substitution. While this inherent directing effect can be exploited, the synthesis of derivatives with substitution at other positions (C5, C7, or C8) presents a significant regioselectivity challenge.

Directing Group Strategies: The installation of a temporary directing group can be employed to override the directing effect of the fluorine atom and the thioether.

Halogen-Metal Exchange: The synthesis of bromo- or iodo-substituted 6-fluorothiochromans can provide synthetic handles for further functionalization via cross-coupling reactions, offering a versatile approach to a wide range of derivatives.

| Position of Substitution | Predicted Major Product(s) of Electrophilic Aromatic Substitution | Rationale for Regioselectivity |

| C5 | Minor | Steric hindrance from the adjacent thiochroman ring. |

| C7 | Major | Ortho to the activating thioether and meta to the deactivating fluorine. |

| C8 | Minor | Para to the activating thioether but sterically hindered. |

N-Functionalization of the 3-Amino Group

The introduction of a wide array of substituents on the 3-amino group is crucial for exploring the structure-activity relationship (SAR) of this compound derivatives. However, the steric hindrance around the amino group and its nucleophilicity can impact the efficiency of N-functionalization reactions.

Coupling Reactions: The use of robust coupling reagents is necessary to overcome the potential for steric hindrance, especially when introducing bulky aryl or heteroaryl groups.

Protecting Group Strategies: In cases where other functional groups are present in the molecule, a suitable protecting group for the 3-amino function may be required to ensure chemoselectivity during subsequent transformations.

| Reaction Type | Challenge | Potential Solution |

| N-Alkylation | Over-alkylation leading to quaternary ammonium (B1175870) salts. | Use of reductive amination or controlled stoichiometry. |

| N-Arylation | Steric hindrance from bulky aryl halides. | Employment of palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). |

| Amide Formation | Low reactivity of sterically hindered amines. | Use of potent activating agents for the carboxylic acid (e.g., HATU, COMU). |

Q & A

What synthetic methodologies are recommended for the efficient preparation of 6-Fluoro-thiochroman-3-ylamine, and how can reaction parameters be optimized?

- (Basic Research Question) *

The synthesis of this compound can be optimized using methods analogous to fluorinated chroman derivatives. A two-step approach involving cyclization and amination is effective:

- Cyclization : Use fluorinated precursors in tetrahydrofuran (THF) at room temperature, with triethylamine (Et₃N) to neutralize byproducts. Monitor progress via thin-layer chromatography (TLC) for intermediate tracking .

- Amination : Employ nucleophilic substitution with stoichiometric control (1:1 molar ratio of reactants) and extended reaction times (≥72 hours) to account for fluorine’s electron-withdrawing effects.

- Purification : Isolate products via column chromatography, ensuring removal of triethylammonium chloride salts .

Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- (Basic Research Question) *

Multimodal characterization is essential:

- X-ray crystallography : Determines absolute configuration (see supplementary methods in ).

- ¹⁹F/¹H NMR : Resolves fluorine-induced splitting patterns (e.g., coupling constants for aromatic protons).

- High-resolution mass spectrometry (HRMS) : Verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 168.09 for C₉H₁₀FNS).

- HPLC with UV detection : Assesses purity (>98%) using reverse-phase C18 columns .

How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- (Advanced Research Question) *

Address discrepancies through:

- Temporal analysis : Conduct longitudinal studies to differentiate short-term vs. long-term effects, as demonstrated in pharmacological research .

- Meta-analysis : Aggregate datasets while controlling for variables (e.g., solvent purity, reaction scale) .

- Mechanistic validation : Use computational models (e.g., density functional theory) to predict reactivity and compare with experimental data .

What computational approaches are suitable for predicting the reactivity of this compound in novel reactions?

- (Advanced Research Question) *

- DFT calculations : Predict reaction pathways and transition states (e.g., fluorination kinetics) using software like Gaussian or ORCA.

- Molecular docking : Screen for biological target interactions (e.g., enzyme active sites) using AutoDock Vina .

- In silico NMR prediction : Compare computed ¹H/¹³C shifts (via ACD/Labs or ChemDraw) with experimental data to validate structures .

How should stability studies for this compound be designed to evaluate degradation pathways?

- (Basic Research Question) *

- Accelerated stability testing : Expose samples to elevated temperatures (40–60°C), humidity (75% RH), and UV light for 4–12 weeks.

- Analytical endpoints : Monitor degradation via HPLC for byproduct formation and NMR for structural changes .

- Kinetic modeling : Use Arrhenius equations to extrapolate shelf-life under standard storage conditions (25°C, dark, anhydrous) .

How can enantioselective synthesis of this compound be achieved?

- (Advanced Research Question) *

- Chiral catalysts : Use iodine(I)/iodine(III) catalysts to induce asymmetry, as demonstrated for 3-fluorochromanes .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance enantiomeric excess (ee).

- Chromatographic resolution : Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns) .

What strategies mitigate batch-to-batch variability in scaled-up syntheses?

- (Basic Research Question) *

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time reaction monitoring.

- Design of experiments (DoE) : Use factorial designs to optimize parameters (e.g., temperature, stirring rate) .

- Quality-by-design (QbD) : Define critical quality attributes (CQAs) for intermediates and final products .

How can time-dependent effects in the pharmacological activity of this compound be analyzed?

- (Advanced Research Question) *

- Time-lagged panel studies : Measure activity at multiple intervals (e.g., 1 week, 3 months, 1 year) to capture dynamic effects .

- Mediation analysis : Test if metabolic stability or protein binding mediates activity changes over time .

- Cohort stratification : Group data by exposure duration to identify threshold effects .

What methodologies validate novel synthetic routes when literature reports inconsistent yields?

- (Advanced Research Question) *

- Replication studies : Repeat published procedures with strict adherence to reported conditions.

- Byproduct profiling : Use LC-MS to identify unaccounted impurities affecting yield .

- Cross-lab collaboration : Share raw data through open-science platforms to verify reproducibility .

How can researchers address spectral data contradictions between computational predictions and experimental results?

- (Advanced Research Question) *

- Benchmarking : Compare predicted (DFT) vs. experimental NMR shifts using reference compounds .

- Solvent effects : Account for solvent polarity in computational models (e.g., COSMO-RS).

- Error analysis : Quantify uncertainties in computational parameters (e.g., basis set selection) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.